N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3,4-difluorobenzenesulfonamide is a complex organic compound characterized by its unique structural features, including a triazine moiety and a sulfonamide group. This compound has gained attention in scientific research due to its potential applications in medicinal chemistry and materials science. The compound's IUPAC name is N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3,4-difluorobenzenesulfonamide, and it has a CAS number of 2034202-26-9.
This compound falls under the category of sulfonamides and triazines. Sulfonamides are known for their antibacterial properties, while triazines are often utilized in agrochemicals and pharmaceuticals. The combination of these functional groups in this compound may contribute to its biological activity.
The synthesis of N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3,4-difluorobenzenesulfonamide typically involves several key steps:
The reaction conditions must be optimized to ensure high yield and purity of the final product. Parameters such as temperature, solvent choice, and reaction time play crucial roles in the synthesis process.
N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3,4-difluorobenzenesulfonamide features a triazine ring connected to a difluorobenzenesulfonamide group. The structure can be represented by its SMILES notation: COc1nc(CNS(=O)(=O)c2c(C)n[nH]c2C)nc(OC)n1
.
The molecular weight is approximately 328.35 g/mol. The compound's physical properties such as density and boiling point are not readily available but are essential for practical applications in laboratories.
N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3,4-difluorobenzenesulfonamide can undergo several chemical reactions:
These reactions are significant for modifying the compound's properties and enhancing its biological activity.
The mechanism of action of N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3,4-difluorobenzenesulfonamide is largely dependent on its application in medicinal chemistry. It may interact with specific enzymes or receptors:
While specific physical properties such as melting point and boiling point are not extensively documented for this compound, its molecular structure suggests it may exhibit moderate solubility in organic solvents.
Key chemical properties include:
N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3,4-difluorobenzenesulfonamide has potential applications in various fields:
CAS No.: 10484-09-0
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.: